molecular formula C26H27N5O2S2 B12143123 9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12143123
M. Wt: 505.7 g/mol
InChI Key: SPLWJJDQBUUVRK-PGMHBOJBSA-N
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Description

9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring, the introduction of the piperazine moiety, and the final cyclization to form the pyrido[1,2-a]pyrimidin-4-one core. Each step requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing continuous flow processes to improve efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones and other oxidized groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or to modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation occurs efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a useful tool for studying biochemical pathways and mechanisms.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Industry: Its chemical properties may make it useful in various industrial applications, such as in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene derivatives: These compounds share the thiazolidinone core and may have similar chemical properties and reactivity.

    Pyrido[1,2-a]pyrimidin-4-one derivatives: Compounds with this core structure may have similar pharmacological properties and applications.

    Phenylpiperazine derivatives: These compounds are known for their pharmacological activity and may have similar biological effects.

Uniqueness

What sets 9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of functional groups and structural features. This allows it to interact with molecular targets in ways that similar compounds may not, potentially leading to unique biological effects and applications.

Properties

Molecular Formula

C26H27N5O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N5O2S2/c1-17(2)31-25(33)21(35-26(31)34)16-20-23(27-22-18(3)8-7-11-30(22)24(20)32)29-14-12-28(13-15-29)19-9-5-4-6-10-19/h4-11,16-17H,12-15H2,1-3H3/b21-16-

InChI Key

SPLWJJDQBUUVRK-PGMHBOJBSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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